

# Application Notes and Protocols for Copper-Ethanolamine Catalyzed N-Arylation of Amines

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## Compound of Interest

Compound Name: Copper ethanolamine

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These application notes provide a detailed overview and experimental protocols for the copper-catalyzed N-arylation of amines, a key transformation in synthetic chemistry, often referred to as the Ullmann condensation. In this context, ethanolamine and related amino alcohols can serve as effective, inexpensive, and readily available ligands to facilitate this carbon-nitrogen (C-N) bond formation. The protocols outlined below are based on established methodologies for copper-catalyzed amination reactions.

## Introduction

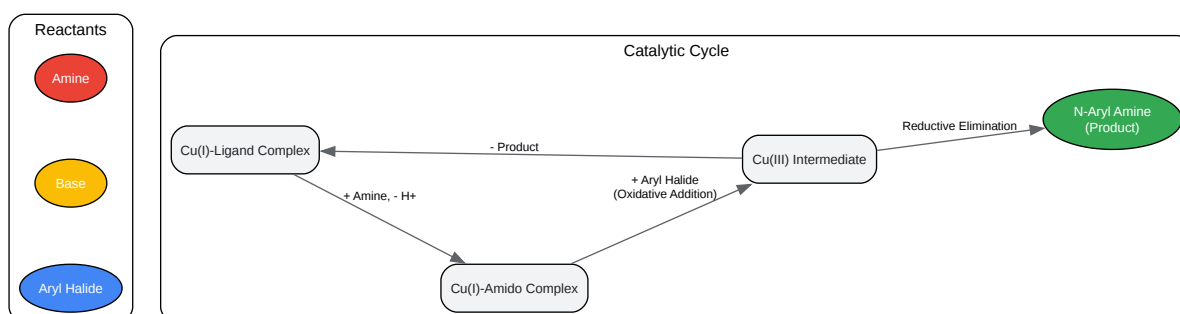
The copper-catalyzed N-arylation of amines is a fundamental reaction in organic synthesis, enabling the formation of arylamines which are prevalent moieties in pharmaceuticals, agrochemicals, and functional materials. While palladium-catalyzed methods are also common, copper catalysis offers a more cost-effective and less toxic alternative. The use of simple ligands, such as ethanolamine, can significantly accelerate the reaction and allow for milder reaction conditions compared to traditional Ullmann reactions that required high temperatures and stoichiometric amounts of copper.<sup>[1][2][3]</sup>

The catalytic system typically involves a copper(I) source, such as copper(I) iodide (CuI), an amino alcohol ligand (e.g., ethanolamine), a base, and a suitable solvent. This combination facilitates the coupling of a wide range of aryl halides with various aliphatic and aromatic amines.

## Reaction Principle and Mechanism

The generally accepted mechanism for the copper-catalyzed N-arylation of amines involves a catalytic cycle with copper in the +1 and +3 oxidation states, although a Cu(I)/Cu(II) cycle may also be operative under certain conditions. The key steps are:

- **Ligand Association and Amine Coordination:** The ethanolamine ligand coordinates to the copper(I) center. Subsequently, the amine substrate coordinates to the copper complex.
- **Deprotonation:** A base deprotonates the coordinated amine to form a copper(I) amido intermediate.
- **Oxidative Addition:** The aryl halide undergoes oxidative addition to the copper(I) amido complex, forming a copper(III) intermediate.
- **Reductive Elimination:** The desired N-arylated amine is formed via reductive elimination from the copper(III) complex, regenerating a copper(I) species that can re-enter the catalytic cycle.



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Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of amines.

## Data Presentation

The following table summarizes typical reaction conditions and yields for the copper-catalyzed N-arylation of various aryl halides with different amines, using an amino alcohol or a structurally similar diol as a ligand.

Entry	Aryl Halide	Amine	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Iodobenzene	n-Hexylamine	Ethanolamine	K <sub>3</sub> PO <sub>4</sub>	Toluene	110	24	85
2	4-Iodotoluene	Pyrrolidine	Ethanolamine	K <sub>2</sub> CO <sub>3</sub>	DMSO	100	18	92
3	1-Bromo-4-methoxybenzene	Morpholine	N,N-Dimethylethanolamine	CS <sub>2</sub> CO <sub>3</sub>	Dioxane	100	24	88
4	1-Iodo-3-nitrobenzene	Aniline	Ethanolamine	K <sub>3</sub> PO <sub>4</sub>	DMF	120	12	78
5	2-Bromopyridine	Benzylamine	N-Methylethanolamine	t-BuOK	Toluene	100	20	81
6	4-Chloroacetophenone	Di-n-butylamine	Ethanolamine	K <sub>2</sub> CO <sub>3</sub>	NMP	130	36	65
7	Iodobenzene	Cyclohexylamine	Ethanolamine	K <sub>3</sub> PO <sub>4</sub>	Toluene	110	24	89
8	1-Bromo-4-	Piperidine	N,N-Dimethylethanolamine	CS <sub>2</sub> CO <sub>3</sub>	Dioxane	110	24	91

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Note: The data presented are representative and have been compiled from various sources in the literature on Ullmann-type C-N coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

## Experimental Protocols

### Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of Amines

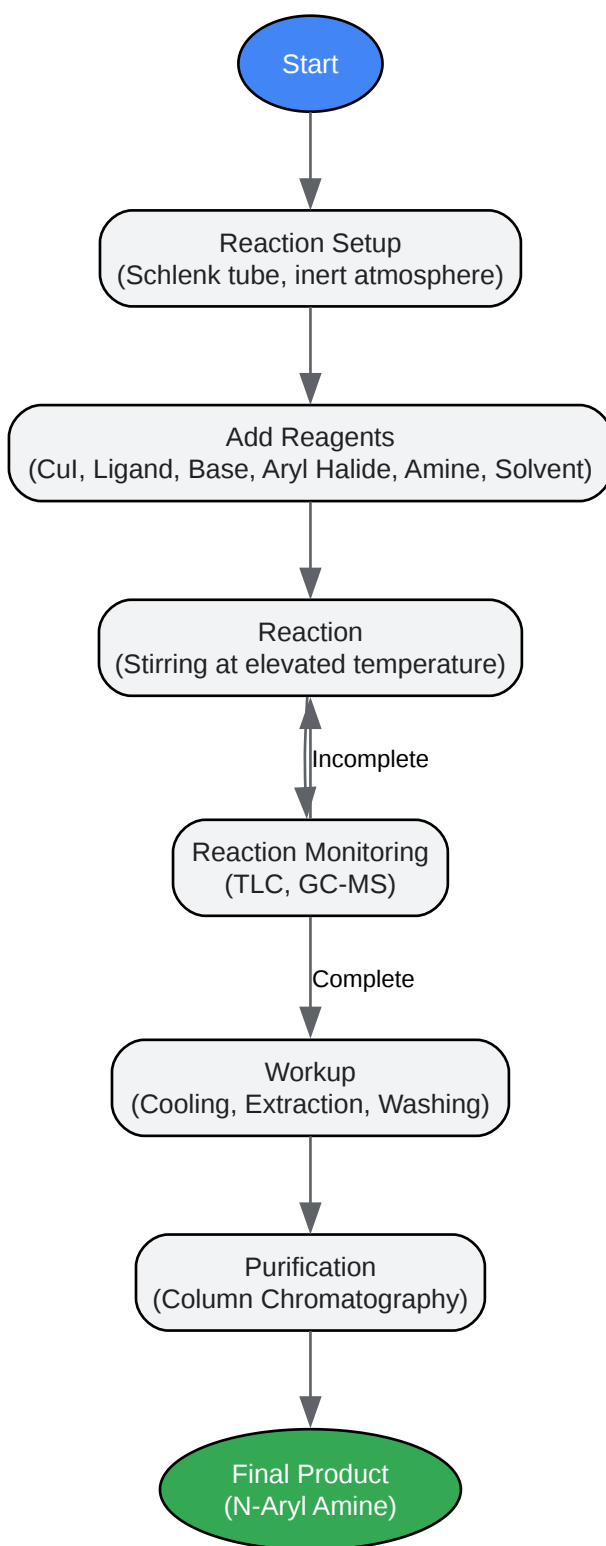
This protocol describes a general method for the coupling of an aryl halide with an amine using a copper(I) iodide/ethanolamine catalytic system.

Materials:

- Copper(I) iodide (CuI)
- Ethanolamine
- Potassium phosphate ( $K_3PO_4$ ) or other suitable base
- Aryl halide
- Amine
- Anhydrous toluene or other suitable solvent (e.g., DMSO, Dioxane, DMF)
- Schlenk tube or other reaction vessel suitable for inert atmosphere
- Magnetic stirrer and hotplate
- Standard glassware for workup and purification
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add CuI (5 mol%), ethanolamine (10-20 mol%), and the base (e.g.,  $K_3PO_4$ , 2.0 equivalents).
- Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.
- Add the anhydrous solvent (e.g., toluene, 0.1-0.5 M concentration with respect to the aryl halide).
- Seal the Schlenk tube and stir the reaction mixture at the desired temperature (typically 80-130 °C) for the required time (typically 12-36 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.



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Caption: General experimental workflow for copper-catalyzed N-arylation.

## Analytical Methods

The progress of the reaction and the purity of the final product can be assessed using a variety of analytical techniques:

- Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of the starting materials and to identify the product and any byproducts by their mass-to-charge ratio.
- High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to assess the purity of the isolated product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the structure of the purified product.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the product molecule.

## Safety Precautions

- All reactions should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
- Aryl halides and some amines can be toxic and should be handled with care.
- Organic solvents are flammable and should be kept away from ignition sources.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

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## References

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